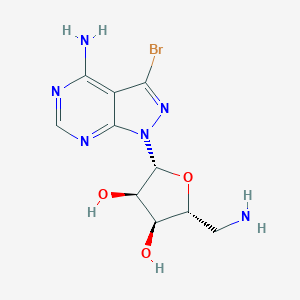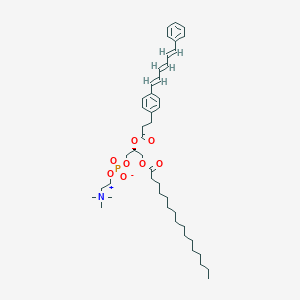
Dphppc
Vue d'ensemble
Description
Dphppc, or diphenylpicrylhydrazyl, is a chemical compound widely used to assess the antioxidant capacity of various substances, particularly polyphenols. It is a stable free radical that is reduced in the presence of an antioxidant, causing a change in color that can be quantitatively measured. This change is often used to evaluate the ability of compounds to donate hydrogen atoms to free radicals, which is a key mechanism of antioxidant action .
Synthesis Analysis
The synthesis of Dphppc-related compounds involves various chemical reactions. For instance, chirally labeled dipalmitoyl-sn-glycero-3-phosphocholines (DPPC) were synthesized by N-methylation of chirally labeled dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), which is a process related to the study of phospholipase D's stereochemistry . Additionally, the synthesis of complex [Ru(dppp)2(CH3CN)Cl][BPh4] from the precursor complex [Ru(PPh3)3Cl2] demonstrates the intricate steps involved in creating compounds for catalytic applications .
Molecular Structure Analysis
The molecular structure of Dphppc and related compounds can be quite complex. For example, molecular dynamics simulations have been used to study the structural properties of mixed DPPC/DPPE bilayers, revealing changes in the average area per headgroup and membrane thickness with varying concentrations of DPPE . The synthesis and characterization of diketopyrrolopyrrole-based conjugated molecules flanked by indenothiophene and benzoindenothiophene derivatives also provide insights into the planarity and electronic properties of such compounds .
Chemical Reactions Analysis
Chemical reactions involving Dphppc-related compounds are diverse. The transphosphatidylation of DPPC catalyzed by phospholipase D, which proceeds with retention of configuration at phosphorus, is an example of a specific enzymatic reaction . The catalytic properties of ruthenium complexes in alkyne homocoupling and alkyne–azide cycloaddition reactions also highlight the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of Dphppc and related compounds vary widely. The quantitative kinetic analysis of hydrogen transfer reactions from dietary polyphenols to the DPPH radical provides insights into the reactivity and stoichiometry of these antioxidant interactions . The study of mixed DPPC/DPPE bilayers through molecular dynamics simulations sheds light on the dynamic properties of these membranes, such as hydrogen-bond distribution and lateral movement of molecules . The nonlinear optical properties of a novel cluster compound containing 1,1'-bis(diphenylphosphino)ferrocene (dppf) demonstrate the potential of these compounds in optoelectronic applications .
Applications De Recherche Scientifique
Antioxidant Activity Analysis
One notable application of scientific research related to Dphppc is in the field of antioxidant activity analysis. Munteanu and Apetrei (2021) provide a comprehensive review of various tests used to determine antioxidant activity, including assays based on the transfer of a hydrogen atom and electron, as well as mixed tests. These assays, such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH tests, are crucial in antioxidant analysis and determining the antioxidant capacity of complex samples. The combination of chemical methods with electrochemical (bio)sensors can offer detailed insights into the operating mechanisms and kinetics of processes involving multiple antioxidants (Munteanu & Apetrei, 2021).
Role in Mineralized Tissue Development
Another application is in understanding the role of highly phosphorylated proteins such as Dentin sialophosphoprotein (DSPP) and Dentin matrix protein-1 (DMP-1) in the development of mineralized tissues like teeth and bones. Suzuki et al. (2012) delve into how DSPP and DMP-1, members of the SIBLING family, contribute to tissue organization and mineralization. They also discuss the systemic effects of these proteins, their molecular mechanisms, and their impact on mineralization processes, highlighting the profound effect of DSPP on dentin mineralization compared to DMP-1 (Suzuki et al., 2012).
Medical Applications of Isotachophoresis
Eid and Santiago (2017) discuss isotachophoresis (ITP) and its application in initiating, controlling, and accelerating chemical reactions involving biomolecular reactants like nucleic acids, proteins, and live cells. This versatile technique is highlighted for its compatibility with a wide range of microfluidic and automated platforms and its emerging role in automating and speeding up chemical reactions. It's been used to demonstrate acceleration of nucleic acid assays, enhance immunoassays, and even detect whole bacterial cell assays, making it a valuable tool in medical and biological research (Eid & Santiago, 2017).
Propriétés
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUICZDXXMCRPHS-LZYLQXPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dphppc | |
CAS RN |
98014-38-1, 117142-43-5 | |
| Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



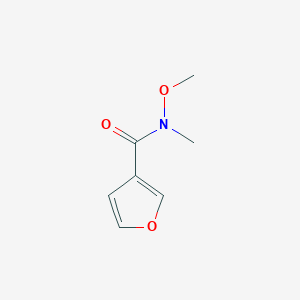
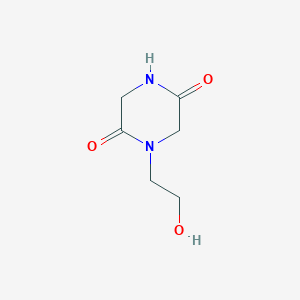
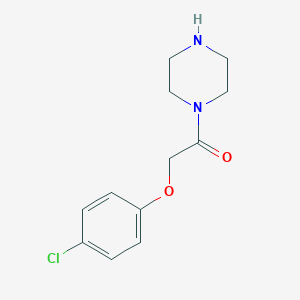
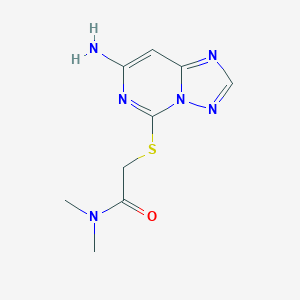
![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
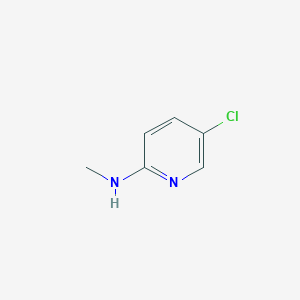
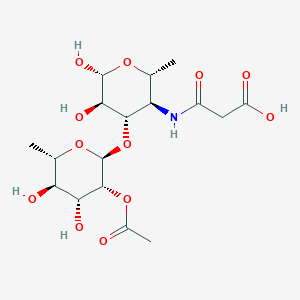
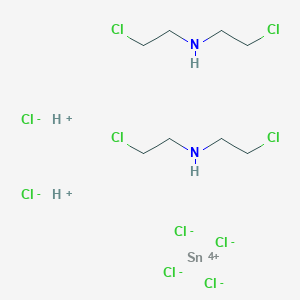
![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)
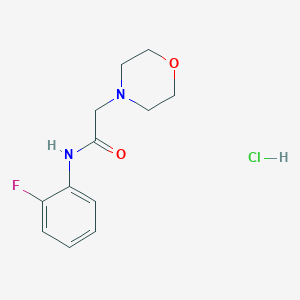
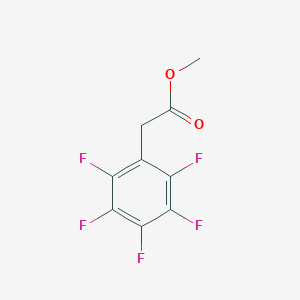
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)
